molecular formula C6H6N2O2 B130621 2-Pyrazineacetic acid CAS No. 140914-89-2

2-Pyrazineacetic acid

Cat. No. B130621
CAS RN: 140914-89-2
M. Wt: 138.12 g/mol
InChI Key: PSDADIDIQCPEQC-UHFFFAOYSA-N
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Description

2-Pyrazineacetic acid, also known as pyrazinecarboxylic acid, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for the synthesis of various derivatives and complexes that exhibit a range of photophysical, catalytic, and luminescent properties.

Synthesis Analysis

The synthesis of derivatives related to this compound has been explored in several studies. For instance, novel 2-pyrazoline derivatives were synthesized from dibenzalacetones, formic acid, and hydrazine hydrate in ethanol, with their structures confirmed by various spectroscopic methods . Additionally, complexes containing 2-pyrazinecarboxylate were synthesized and characterized, demonstrating the versatility of this compound in forming metal complexes with octahedral geometry . An efficient synthesis of unsymmetrical 2,6-disubstituted pyrazines was also developed using a palladium(II)-catalyzed cascade reaction, showcasing the potential for creating diverse pyrazine-based structures .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. This has revealed the octahedral geometry of metal complexes involving 2-pyrazinecarboxylate and the involvement of nitrogen atoms from the pyrazinic acid molecules in chelation . The crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate has also been determined, highlighting the role of nitrogen atoms in the pyrazine ring in hydrogen bonding .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. The synthesized 2-pyrazoline derivatives exhibit photophysical properties with emissions occurring between 310 nm and 370 nm, indicating their potential use in fluorescence applications . The metal complexes of 2-pyrazinecarboxylate have been shown to catalyze the green synthesis of 2H-indazolo[2,1-b]phthalazine-triones, demonstrating the catalytic capabilities of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. The luminescent properties of metal(II) 2-pyrazinephosphonates were investigated, revealing their potential for use in luminescent materials . The fluorescence studies of 3,5-diaryl substituted 2-pyrazolines provided insights into their absorption and emission characteristics, which are important for understanding their behavior in potential applications .

Scientific Research Applications

Green Synthesis Techniques

2-Pyrazineacetic acid is utilized in green chemistry, particularly in the solvent-free synthesis of various pyrazole derivatives. For instance, Al-Matar et al. (2010) demonstrated its use in the synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines without the need for solvents, emphasizing its role in environmentally friendly chemical processes (Al-Matar et al., 2010).

Antibacterial and Antifungal Applications

Compounds derived from this compound show significant antibacterial and antifungal properties. Faidallah et al. (2011) synthesized derivatives of 2H-pyran and 2H-pyridine-2-ones, showcasing their effectiveness against various microbes (Faidallah et al., 2011).

Electrodialysis in Pharmaceutical Industry

The role of this compound extends to the pharmaceutical industry, particularly in the preparation of antitubercular drugs. Sridhar and Palaniappan (1989) explored its use in preparing pyrazine 2,3-dicarboxylic acid, a key intermediate in antitubercular drug synthesis, using electrodialysis (Sridhar & Palaniappan, 1989).

Structural and Spectroscopic Analysis

Kumar and Singh (2007) focused on understanding the structure of various products derived from reactions involving this compound, using NMR spectroscopy and other techniques. This research contributes to a deeper understanding of the molecular behavior of these compounds (Kumar & Singh, 2007).

Antimicrobial Drug Development

Asad et al. (2020) synthesized N-trifluoroacetyl-2-pyrazolines from this compound, demonstrating their potential in antimicrobial drug development. These compounds showed promising activity against pathogenic bacteria like E. coli and P. aeruginosa (Asad et al., 2020).

Ultrasound-Assisted Organic Synthesis

Li et al. (2007) reported on the synthesis of 1,3,5-triaryl-2-pyrazolines in an acetic acid aqueous solution under ultrasound irradiation. This highlights the use of this compound in innovative synthesis techniques that are both efficient and environmentally friendly (Li et al., 2007).

Multifunctional Chemical Behavior

Santhiya et al. (2021) synthesized compounds combining acylhydrazone, pyrazine, and pyridine units, demonstrating the multifunctional behavior of derivatives of this compound. These compounds exhibit unique properties like moisture detection, halochromism, and aggregation-induced emission, showcasing the diverse applications of this compound in advanced material science (Santhiya et al., 2021).

properties

IUPAC Name

2-pyrazin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDADIDIQCPEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600031
Record name (Pyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140914-89-2
Record name (Pyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrazine acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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